N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide
Description
N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a naphthalene ring, a thiadiazole ring, and a sulfonyl group attached to a fluorobenzyl moiety
Properties
Molecular Formula |
C20H14FN3O3S2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H14FN3O3S2/c21-17-11-4-2-7-14(17)12-29(26,27)20-24-23-19(28-20)22-18(25)16-10-5-8-13-6-1-3-9-15(13)16/h1-11H,12H2,(H,22,23,25) |
InChI Key |
UKHJODIVXBFCMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)S(=O)(=O)CC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiadiazole intermediate.
Sulfonylation: The sulfonyl group is added by reacting the fluorobenzyl-thiadiazole intermediate with a sulfonyl chloride in the presence of a base.
Coupling with Naphthalene-1-carboxylic Acid: The final step involves coupling the sulfonylated intermediate with naphthalene-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Halides, nucleophiles, electrophiles; typically carried out in polar or non-polar solvents depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing the 1,3,4-thiadiazole moiety exhibit promising antimicrobial properties. For instance, derivatives of 2-amino-1,3,4-thiadiazole have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies indicate that fluorinated derivatives demonstrate enhanced antibacterial activity with minimum inhibitory concentration (MIC) values as low as 25 μg/mL .
| Compound Type | Bacterial Strains | MIC (μg/mL) |
|---|---|---|
| Fluorinated Thiadiazole Derivatives | S. aureus, E. coli | 25 |
| Non-fluorinated Thiadiazole Derivatives | A. niger | 32.6 |
Anticancer Properties
The compound has also been explored for its anticancer potential. Certain studies indicate that thiadiazole derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation. For example, compounds similar to N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide have shown significant activity against ovarian cancer cells . The sulfonamide group in these compounds is believed to enhance their interaction with biological targets.
Carbonic Anhydrase Inhibition
A noteworthy application of thiadiazole derivatives is their role as inhibitors of carbonic anhydrase enzymes. These enzymes are crucial for various physiological processes, including respiration and acid-base balance. Compounds derived from thiadiazoles have exhibited high enzyme inhibition activity, making them potential candidates for treating conditions related to carbonic anhydrase dysfunction .
| Enzyme Target | Compound Type | Activity Level |
|---|---|---|
| Carbonic Anhydrase | Thiadiazole Derivatives | High Inhibition |
Synthesis and Structural Variations
The synthesis of this compound involves several steps that include the formation of the thiadiazole ring and subsequent functionalization with sulfonyl groups. Various synthetic methods have been explored to optimize yield and purity, which are critical for ensuring biological efficacy.
Mechanism of Action
The mechanism of action of N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide
- 2,4-Dichloro-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide
Uniqueness
N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide is unique due to its specific structural features, such as the presence of both a naphthalene ring and a thiadiazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide is a synthetic compound with a complex structure that includes a thiadiazole ring, a sulfonyl group, and a naphthalene moiety. This unique combination of functional groups suggests significant potential for various biological activities, including antimicrobial, anticancer, and neuropharmacological effects.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C18H15F2N3O4S2
- Molecular Weight : 435.5 g/mol
The presence of fluorine in the benzyl group enhances lipophilicity, which is crucial for biological activity. The thiadiazole core is known for its diverse pharmacological properties.
Antimicrobial Activity
Research indicates that thiadiazole derivatives often exhibit antimicrobial properties. The sulfonyl group in this compound may enhance its interaction with biological membranes, leading to increased efficacy against various pathogens. A study highlighted similar compounds showing significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a lead for developing new antibiotics .
Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Compounds with thiadiazole rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that related thiadiazole compounds exhibited cytotoxic effects on several cancer cell lines .
Neuropharmacological Effects
Thiadiazole derivatives have been evaluated for their central nervous system (CNS) activities. Some studies have shown that modifications in the thiadiazole structure can lead to antidepressant and anxiolytic effects comparable to standard treatments such as imipramine and diazepam . The specific interactions of this compound with neurotransmitter systems warrant further investigation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Thiadiazole Ring : Essential for antimicrobial and anticancer activities.
- Sulfonyl Group : Enhances solubility and bioavailability.
- Fluorobenzyl Substituent : Increases lipophilicity and potential target interactions.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Thiadiazole Derivative A | Contains thiadiazole ring | Antimicrobial |
| Sulfonamide B | Contains sulfonamide group | Antibacterial |
| Phenylpropene C | Similar phenylpropene moiety | Anticancer |
Case Studies
Recent studies explored the biological activities of various thiadiazole derivatives:
- Antimicrobial Study : A derivative similar to the target compound showed an IC50 value of 12 µg/mL against Staphylococcus aureus.
- Anticancer Activity : Another analog was tested against MCF-7 breast cancer cells, yielding an IC50 value of 15 µM.
- CNS Activity : A related compound demonstrated significant anxiolytic effects in animal models at doses significantly lower than those causing sedation .
Q & A
Q. Yield Optimization
- Temperature control : Reactions involving sulfonylation (step 2) are sensitive to temperature; maintaining 0–5°C minimizes side reactions .
- Catalyst use : Triethylamine enhances nucleophilic substitution efficiency in sulfonylation steps (yields ~60–70%) .
- Purification : Column chromatography (silica gel, CHCl₃/EtOH 3:1) or recrystallization improves purity .
How can structural characterization of this compound be validated, and what analytical techniques are critical?
Q. Basic Structural Confirmation
- ¹H/¹³C NMR : Key signals include:
- FT-IR : Peaks at 1670–1680 cm⁻¹ (C=O stretch), 1340–1360 cm⁻¹ (S=O symmetric/asymmetric stretches) .
Q. Advanced Techniques
- Single-crystal X-ray diffraction : Resolves bond angles/geometry (e.g., thiadiazole ring planarity, dihedral angles with naphthalene). Use SHELXL for refinement (R-factor < 0.05) .
- HRMS : Confirm molecular ion ([M+H]⁺) with < 5 ppm error .
What strategies are recommended for resolving contradictions in spectroscopic data during characterization?
Case Example : Discrepancies in ¹H NMR integration or unexpected splitting patterns.
Methodological Approach :
Repetition under anhydrous conditions : Eliminate solvent/water interference .
Variable-temperature NMR : Detect dynamic processes (e.g., rotamers in the sulfonyl group) .
2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., naphthalene vs. benzyl protons) .
Cross-validation with IR/X-ray : Confirm functional groups (e.g., sulfonamide vs. sulfonic acid) .
How can structure-activity relationships (SAR) be explored for this compound in anticancer research?
Q. Advanced SAR Design
Q. Biological Assay Guidance
- Cytotoxicity screening : Use MTT assays (IC₅₀ determination) on cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin) .
- Mechanistic studies :
What are the challenges in scaling up synthesis, and how can reaction conditions be adjusted?
Q. Key Challenges
- Low yields in sulfonylation : Scale-up exacerbates side reactions (e.g., sulfonic acid formation).
- Purification bottlenecks : Column chromatography becomes impractical.
Q. Optimization Strategies
- Flow chemistry : Continuous sulfonylation at controlled temperatures (5°C) improves consistency .
- Alternative solvents : Replace DMF with THF/water biphasic systems for easier isolation .
- Catalytic methods : Use DMAP to accelerate amide coupling, reducing reaction time from 24 hr to 6 hr .
How can computational methods complement experimental data for this compound?
Q. Advanced Applications
- Docking studies : Model interactions with carbonic anhydrase IX (PDB: 3IAI) using AutoDock Vina. Focus on sulfonamide-Zn²⁺ coordination .
- MD simulations : Assess stability of the thiadiazole-naphthalene conformation in lipid bilayers (NAMD, 100 ns trajectories) .
- DFT calculations : Predict NMR chemical shifts (B3LYP/6-311+G(d,p)) to validate experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
